molecular formula C13H14O3 B14696061 Methyl 2,2-dimethylchromene-6-carboxylate CAS No. 34818-57-0

Methyl 2,2-dimethylchromene-6-carboxylate

Katalognummer: B14696061
CAS-Nummer: 34818-57-0
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: BVQOOKUOYKXECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2-dimethylchromene-6-carboxylate is an organic compound with the molecular formula C₁₃H₁₄O₃. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring system with a methyl ester group at the 6-position and two methyl groups at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dimethylchromene-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2-dimethylchromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are often streamlined to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2-dimethylchromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Wirkmechanismus

The mechanism of action of methyl 2,2-dimethylchromene-6-carboxylate, particularly its antifungal activity, involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethylchromene: Lacks the ester group and exhibits different reactivity and biological activity.

    Methyl 2,2-dimethyl-2H-chromene-6-carboxylate: A closely related compound with similar structural features but different substituents.

Uniqueness: Methyl 2,2-dimethylchromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and two methyl groups at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

34818-57-0

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

methyl 2,2-dimethylchromene-6-carboxylate

InChI

InChI=1S/C13H14O3/c1-13(2)7-6-9-8-10(12(14)15-3)4-5-11(9)16-13/h4-8H,1-3H3

InChI-Schlüssel

BVQOOKUOYKXECX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.